
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms. The presence of a trifluoromethyl group and a methyl group on the ring enhances its chemical properties, making it a valuable compound in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pentanediamine with an organic solvent solution, followed by heating, can yield the desired tetrahydropyridine derivative . Another method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under blue LED irradiation, followed by condensation with ammonium acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives like piperidine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives.
科学的研究の応用
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
作用機序
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another partially saturated pyridine derivative with different substitution patterns.
2,3,4,5-Tetrahydropyridine: A similar compound with a different arrangement of hydrogen atoms on the pyridine ring.
Piperidine: A fully saturated derivative of pyridine with similar chemical properties.
Uniqueness
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a methyl group on the pyridine ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H10F3N |
|---|---|
分子量 |
165.16 g/mol |
IUPAC名 |
6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C7H10F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3 |
InChIキー |
HOYONCOQYXZYIQ-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(CCN1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


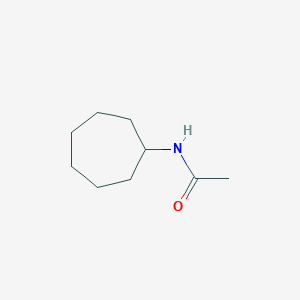
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
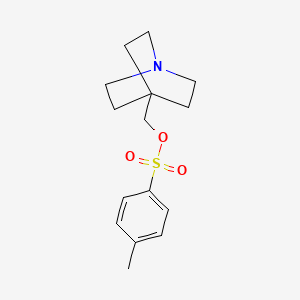
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)
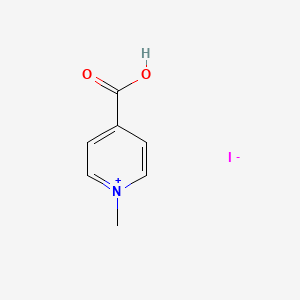
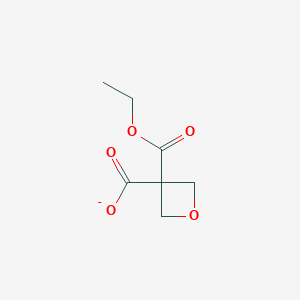
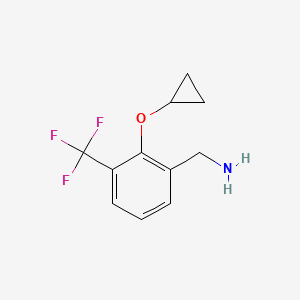
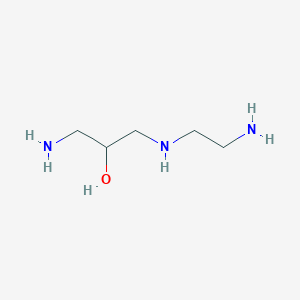
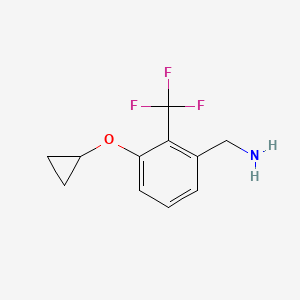
![7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14803704.png)

